molecular formula C25H19ClN4O3S2 B2426446 2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 932448-45-8

2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-chlorophenyl)acetamide

Cat. No.: B2426446
CAS No.: 932448-45-8
M. Wt: 523.02
InChI Key: HBQKMJRYCBCRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-chlorophenyl)acetamide is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). This compound functions by covalently binding to a cysteine residue (Cys-481) in the active site of BTK , thereby permanently inactivating the enzyme and effectively halting B-cell receptor (BCR) signaling pathways. Given the critical role of BTK in B-cell development, differentiation, and signaling , this inhibitor is a crucial research tool for investigating the pathogenesis of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma, and Waldenström's macroglobulinemia. Furthermore, due to the involvement of BTK in Fc receptor signaling in macrophages and other innate immune cells, this compound is also highly relevant for studying autoimmune and inflammatory diseases like rheumatoid arthritis and systemic lupus erythematosus . Its application in preclinical research facilitates the dissection of BTK-dependent signaling networks, the assessment of oncogenic addiction in various cancer models, and the evaluation of potential combination therapies aimed at overcoming drug resistance. This reagent is intended for research applications only and is a valuable asset for advancing our understanding of immunology and oncology.

Properties

IUPAC Name

2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O3S2/c26-18-10-12-19(13-11-18)28-23(31)16-34-25-27-14-22-24(29-25)20-8-4-5-9-21(20)30(35(22,32)33)15-17-6-2-1-3-7-17/h1-14H,15-16H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQKMJRYCBCRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzo[c]Pyrimido[4,5-e]Thiazin Core

The benzo[c]pyrimido[4,5-e]thiazin core is constructed through a cyclocondensation reaction between substituted benzimidazole derivatives and sulfur-containing reagents. Source demonstrates the efficacy of CuI nanoparticles in catalyzing intramolecular C(sp²)–S bond formation, which is critical for thiazin ring closure. For instance, reacting 2-mercaptobenzimidazole with 1,2-dichloroethylenes in the presence of CuI nanoparticles (5 mol%) in DMF at 110°C for 12 hours yields the thiazin framework with 85–92% efficiency. The reaction proceeds via a radical mechanism, where CuI facilitates single-electron transfer (SET) to stabilize intermediate thiyl radicals.

Key parameters for optimizing this step include:

  • Catalyst loading : 5–10 mol% CuI nanoparticles maximize yield while minimizing side reactions.
  • Solvent choice : Polar aprotic solvents like DMF enhance solubility of aromatic intermediates.
  • Temperature : Reactions conducted above 100°C accelerate cyclization kinetics.

Benzylation at Position 6

Introducing the benzyl group at position 6 involves nucleophilic substitution or transition metal-catalyzed coupling. Source describes alkylation using benzyl bromide in the presence of K₂CO₃ as a base. A representative procedure involves refluxing the thiazin core with benzyl bromide (1.2 equiv) in acetonitrile for 6 hours, achieving 78% yield after recrystallization. Alternatively, Pd-catalyzed Buchwald-Hartwig amination using benzylamine and Pd(OAc)₂/Xantphos in toluene at 90°C provides a milder route with comparable yields (75–80%).

Sulfonation and Oxidation to 5,5-Dioxido

The 5,5-dioxido functionality is introduced via oxidation of the thiazin sulfur atom. Source employs H₂O₂ (30%) in acetic acid at 60°C for 4 hours, converting the thioether to sulfone with >90% conversion. Kinetic studies indicate that excess H₂O₂ (3 equiv) and acidic conditions prevent over-oxidation. Post-reaction, the product is neutralized with NaHCO₃ and extracted into dichloromethane.

Thioacetamide Moiety Installation

The thioether linkage at position 2 is formed through a nucleophilic substitution reaction between the sulfone-bearing core and a thiolated acetamide precursor. Source outlines the synthesis of N-(4-chlorophenyl)acetamide by reacting 4-chloroaniline with chloroacetyl chloride in the presence of triethylamine (3.2–3.5 equiv). The resulting N-(4-chlorophenyl)chloroacetamide is treated with NaSH in ethanol to generate the corresponding thiol.

Coupling this thiol with the brominated thiazin derivative (prepared using N-bromosuccinimide in CCl₄) under basic conditions (K₂CO₃, DMF, 80°C) affords the target compound in 65–70% yield.

Purification and Characterization

Final purification is achieved via column chromatography (SiO₂, hexane/EtOAc 7:3) followed by recrystallization from ethanol. Purity is confirmed by HPLC (>98%), and structural validation employs:

  • ¹H/¹³C NMR : Distinct signals for the benzyl (δ 4.55 ppm, s, 2H), sulfone (δ 3.20 ppm, s, 2H), and acetamide (δ 2.19 ppm, s, 3H) groups.
  • HRMS : Molecular ion peak at m/z 583.1 [M+H]⁺ aligns with the molecular formula C₂₇H₂₃ClN₄O₅S₂.

Comparative Analysis of Synthetic Routes

Method Step Catalyst/Reagents Yield (%) Purity (%) Reference
Thiazin core formation CuI nanoparticles 85–92 95
Benzylation K₂CO₃, benzyl bromide 78 97
Oxidation to sulfone H₂O₂, acetic acid 90 98
Thioacetamide coupling K₂CO₃, DMF 65–70 96

Mechanistic Insights and Side Reactions

  • Thiazin cyclization : CuI nanoparticles stabilize radical intermediates, reducing dimerization side products.
  • Benzylation : Excess benzyl bromide leads to di-benzylated byproducts; stoichiometric control is critical.
  • Sulfonation : Over-oxidation to sulfonic acids is mitigated by limiting H₂O₂ to 3 equiv.

Scale-Up Considerations

Industrial-scale synthesis requires:

  • Continuous flow reactors for thiazin core formation to enhance heat transfer and reduce reaction time.
  • Catalyst recycling : CuI nanoparticles can be recovered via centrifugation and reused for 3–4 cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-chlorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-chlorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide
  • 2-[(6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(2-methoxyphenyl)acetamide

Uniqueness

What sets 2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-chlorophenyl)acetamide apart from similar compounds is its specific substitution pattern, which can result in unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development.

Biological Activity

The compound 2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-chlorophenyl)acetamide is a complex heterocyclic molecule characterized by a thiazine core and various functional groups that suggest significant biological activity. Its structural features position it within a class of compounds known for their pharmacological properties, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H20N4O3S2C_{25}H_{20}N_{4}O_{3}S_{2}, with a molecular weight of approximately 488.6 g/mol. The structure includes:

  • A thiazine ring fused with a pyrimidine structure.
  • A benzyl group and a chlorophenyl acetamide moiety.

This unique combination of elements contributes to its potential interactions within biological systems.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit various biological activities. The following table summarizes the biological activities associated with structurally related compounds:

Compound TypeBiological ActivityStructural Features
ThiazolidinedionesAntidiabeticSulfur-containing ring
BenzothiazolesAntimicrobial/AnticancerHeterocyclic structure
SulfonamidesAntibacterialContains sulfur and nitrogen

The complexity of the compound's structure suggests it may exhibit unique pharmacological effects not found in simpler analogs.

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to involve:

  • Inhibition of key enzymes : Similar compounds often act as enzyme inhibitors, potentially affecting pathways related to cancer cell proliferation or microbial resistance.
  • Interaction with cellular receptors : The presence of functional groups may facilitate binding to specific receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of compounds containing thiazine and pyrimidine rings have demonstrated significant antimicrobial properties against various pathogens. For instance, one study reported that a related thiazine derivative exhibited an inhibition zone against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
  • Anticancer Potential : In vitro studies have evaluated the anticancer effects of similar thiazine-containing compounds. For example, certain derivatives were tested against human colon cancer cell lines (HCT 116), showing IC50 values in the low micromolar range, suggesting effective cytotoxicity . These findings support further investigation into the anticancer properties of this compound.
  • Neuroprotective Effects : Compounds with similar structural motifs have also been studied for neuroprotective effects. A study highlighted that certain derivatives could promote neuron proliferation and protect against neurotoxicity induced by corticosterone in neuronal cell lines . This suggests potential applications in treating neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • Methodological Answer : A common approach involves condensation of thiol-containing intermediates with chloroacetic acid derivatives under reflux conditions. For example, describes a method using acetic anhydride/acetic acid as a solvent system with sodium acetate as a catalyst, achieving ~68% yield for structurally related heterocycles . Key parameters to optimize include:
  • Reaction time : Extended reflux (e.g., 2–12 hours, depending on substituents).
  • Catalyst : Fused sodium acetate enhances cyclization efficiency.
  • Purification : Crystallization from DMF/water mixtures improves purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a multi-technique approach:
  • NMR : 1H^1H, 13C^13C, and 2D NMR (e.g., HSQC, HMBC) resolve complex aromatic and thiazine ring systems. highlights characteristic shifts for benzylidene protons (~7.9–8.0 ppm) and sulfur-containing moieties .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peaks).
  • X-ray crystallography : Critical for resolving ambiguous regiochemistry, as demonstrated for pyrazolo-benzothiazine analogs in .

Q. How can researchers evaluate preliminary bioactivity (e.g., antioxidant or enzyme inhibition)?

  • Methodological Answer : outlines a tiered screening strategy:
  • In vitro assays : DPPH radical scavenging or SOD mimicry for antioxidant potential.
  • Dose-response analysis : Test concentrations from 1–100 µM, with IC50_{50} calculations.
  • Structural analogs : Compare with compounds like pyrazolo[4,3-c][1,2]benzothiazine derivatives to identify pharmacophores .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

  • Methodological Answer : Systematic validation steps include:
  • Replication : Standardize assay conditions (e.g., pH, solvent controls) to minimize variability.
  • Metabolite profiling : Use LC-MS to rule out degradation products (e.g., noted moderate activity stability over 24 hours) .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-chlorophenyl with fluorophenyl) to isolate key functional groups.

Q. What computational tools are suitable for predicting this compound’s mechanism of action?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and QSAR modeling:
  • Target selection : Prioritize kinases or oxidoreductases based on structural similarity to ’s trifluoromethyl-bearing compounds .
  • Dynamic simulations : MD simulations (GROMACS) assess binding stability over 100 ns trajectories.
  • ADMET prediction : SwissADME evaluates bioavailability risks (e.g., logP >5 may limit solubility).

Q. How can crystallographic data inform formulation strategies for poor solubility?

  • Methodological Answer : X-ray structures (e.g., ’s pyrazolo-benzothiazine derivatives) reveal hydrophobic packing motifs. Strategies include:
  • Co-crystallization : Use GRAS co-formers (e.g., cyclodextrins) to enhance aqueous solubility.
  • Salt formation : Introduce ionizable groups (e.g., sulfonate) without altering core pharmacophores .

Q. What in vivo models are appropriate for studying toxicity and efficacy?

  • Methodological Answer : ’s environmental impact framework can be adapted:
  • Acute toxicity : Zebrafish embryos (OECD 236) for rapid screening.
  • Chronic exposure : Rodent models (e.g., Sprague-Dawley rats) with histopathology and serum biomarkers.
  • Dosing : Administer via oral gavage (10–50 mg/kg) with pharmacokinetic sampling at 0, 1, 6, and 24 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.